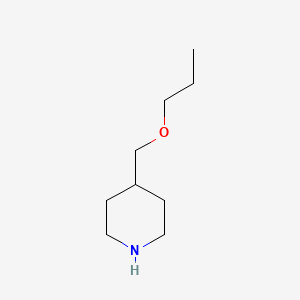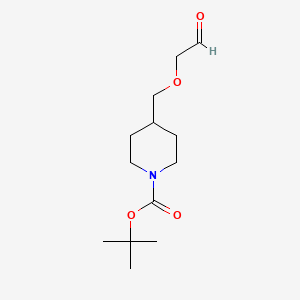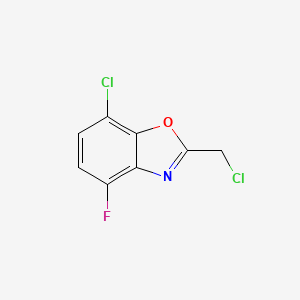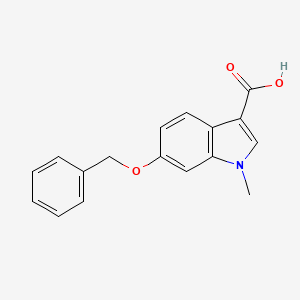
4-(Propoxymethyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Propoxymethyl)piperidine is a nitrogen-containing heterocyclic compound with a six-membered ring structure. Piperidine derivatives, including this compound, are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of piperidine derivatives can be achieved through various methods. One efficient method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another approach is the one-pot preparation of cyclic amines via chlorination of amino alcohols using SOCl2 . Additionally, microwave irradiation can be used for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods: Industrial production of piperidine derivatives often involves scalable and cost-effective methods. For example, the continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides enantioenriched α-substituted piperidines in good yields . This method is suitable for large-scale production due to its efficiency and scalability.
化学反応の分析
Types of Reactions: 4-(Propoxymethyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized using common oxidizing agents, reduced with hydrogenation catalysts, and substituted with different functional groups under appropriate conditions .
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions using alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield piperidone derivatives, while reduction can produce fully saturated piperidine compounds .
科学的研究の応用
4-(Propoxymethyl)piperidine has diverse applications in scientific research:
作用機序
The mechanism of action of 4-(Propoxymethyl)piperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to modulate various signaling pathways, including the PI3K/Akt and NF-κB pathways . These interactions can lead to diverse physiological effects, such as anti-inflammatory and anticancer activities .
類似化合物との比較
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Pyridine: A six-membered aromatic ring with one nitrogen atom.
Dihydropyridine: A partially saturated derivative of pyridine.
Uniqueness of 4-(Propoxymethyl)piperidine: this compound is unique due to its specific functional group (propoxymethyl) attached to the piperidine ring. This modification can influence its chemical reactivity and biological activity, making it distinct from other piperidine derivatives .
特性
分子式 |
C9H19NO |
|---|---|
分子量 |
157.25 g/mol |
IUPAC名 |
4-(propoxymethyl)piperidine |
InChI |
InChI=1S/C9H19NO/c1-2-7-11-8-9-3-5-10-6-4-9/h9-10H,2-8H2,1H3 |
InChIキー |
FMIMGQMLQBJZDK-UHFFFAOYSA-N |
正規SMILES |
CCCOCC1CCNCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![ethyl 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B13933468.png)




![Methyl 4-(6-chloro-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13933501.png)




